molecular formula C8H10NNaO5S B8811216 Sodium 1,1-dioxopenicillanate

Sodium 1,1-dioxopenicillanate

Katalognummer: B8811216
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: NKZMPZCWBSWAOX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 1,1-dioxopenicillanate is a useful research compound. Its molecular formula is C8H10NNaO5S and its molecular weight is 255.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Sodium 1,1-dioxopenicillanate undergoes hydrolysis under physiological and acidic conditions, releasing bioactive components.

Acid-Catalyzed Hydrolysis

In acidic media (pH ~1), the compound hydrolyzes to penicillanic acid 1,1-dioxide and sodium ions. This reaction is facilitated by protonation of the β-lactam carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack by water .

Example Reaction:

Sodium 1,1-dioxopenicillanate+H2OH+Penicillanic acid 1,1-dioxide+NaOH\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Penicillanic acid 1,1-dioxide} + \text{NaOH}

In Vivo Hydrolysis

Oral administration studies in humans demonstrate efficient hydrolysis to penicillanic acid 1,1-dioxide. Comparative urinary recovery data highlight superior absorption compared to potassium salts :

Administration FormUrinary Recovery (%)
Potassium salt (63 mg dose)5.2
This compound (170 mg dose)71

Enzymatic Degradation Resistance

The sulfone group enhances stability against β-lactamases, enzymes that hydrolyze conventional penicillins. Structural modifications reduce binding affinity to active-site serine residues, preserving antibacterial activity.

Key Stability Data:

  • Retains >90% integrity after 24 hours in β-lactamase-rich environments.

  • Minimal degradation observed in Staphylococcus aureus cultures compared to unmodified penicillins.

Oxidation Reactions

During synthesis, oxidation of penicillanic acid precursors using potassium permanganate introduces sulfone groups. Further oxidation under harsh conditions (e.g., strong peroxides) may degrade the β-lactam ring, reducing efficacy.

Synthetic Pathway:

  • Oxidation:

    Penicillanic acidKMnO4Penicillanic acid 1,1-dioxide\text{Penicillanic acid} \xrightarrow{\text{KMnO}_4} \text{Penicillanic acid 1,1-dioxide}
  • Salt Formation:

    Penicillanic acid 1,1-dioxide+NaOHSodium 1,1-dioxopenicillanate\text{Penicillanic acid 1,1-dioxide} + \text{NaOH} \rightarrow \text{this compound}

Nucleophilic Substitution

The sodium ion facilitates nucleophilic displacement reactions. For example, iodomethyl esters react with nucleophiles (e.g., amines) to form prodrugs :

Reaction Scheme:

Sodium 1,1-dioxopenicillanate+ICH2OCO-RR-OCO-CH21,1-dioxopenicillanate+NaI\text{this compound} + \text{ICH}_2\text{OCO-R} \rightarrow \text{R-OCO-CH}_2-\text{1,1-dioxopenicillanate} + \text{NaI}

Thermal and pH Stability

Differential scanning calorimetry reveals decomposition above 220°C, with optimal stability at pH 6–8. Acidic or alkaline conditions accelerate degradation:

ConditionHalf-Life (25°C)
pH 1.02 hours
pH 7.4 (physiological)48 hours
pH 10.08 hours

Antibacterial Activity

Hydrolysis products inhibit bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs). Synergistic effects with ampicillin derivatives are noted due to β-lactamase inhibition .

Minimum Inhibitory Concentrations (MIC):

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5–2.0
Escherichia coli8.0–16.0

Eigenschaften

Molekularformel

C8H10NNaO5S

Molekulargewicht

255.23 g/mol

IUPAC-Name

sodium;3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1

InChI-Schlüssel

NKZMPZCWBSWAOX-UHFFFAOYSA-M

Kanonische SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 32.75 g. (0.14 mole) of penicillanic acid 1,1-dioxide in 450 ml. of ethyl acetate was added a solution of 25.7 g. of sodium 2-ethylhexanoate (0.155 mole) in 200 ml. of ethyl acetate. The resulting solution was stirred for 1 hour and then an additional 10% excess of sodium 2-ethylhexanoate in a small volume of ethyl acetate was added. Product immediately began to precipitate. Stirring was continued for 30 minutes and then the precipitate was removed by filtration. It was washed sequentially with ethyl acetate, with 1:1 ethyl acetate-ether and with ether. The solid was then dried over phosphorus pentoxide, at ca. 0.1 mm of Hg for 16 hours at 25° C., giving 36.8 g. of the title sodium salt, contaminated with a small amount of ethyl acetate. The ethyl acetate content was reduced by heating to 100° C. for 3 hours under vacuum. The IR spectrum of this final product (KBr disc) showed absorptions at 1786 and 1608 cm-1. The NMR spectrum (D2O) showed absorptions at 1.48 (s, 3H), 1.62 (s, 3H), 3.35 (d of d's, 1H, J1 =16 Hz, J2 =2 Hz), 3.70 (d of d's, 1H, J1 =16 Hz, J2 =4 Hz), 4.25 (s, 1H) and 5.03 (d of d's, 1H, J1 =4 Hz, J2 =2 Hz) ppm.
Quantity
0.14 mol
Type
reactant
Reaction Step One
Name
sodium 2-ethylhexanoate
Quantity
0.155 mol
Type
reactant
Reaction Step Two
Name
sodium 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.